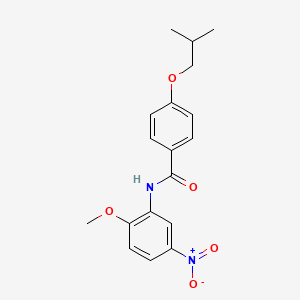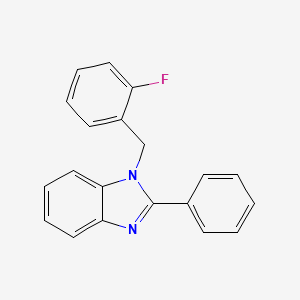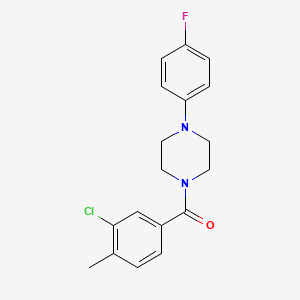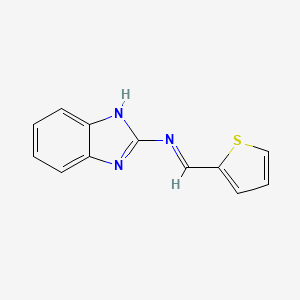
4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide, also known as INB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the inhibition of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide in lab experiments is its specificity towards CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, this compound has been shown to have low toxicity towards normal cells, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to work with.
Orientations Futures
There are several future directions for research on 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide. One of the most promising areas of research is the further development of this compound as an anticancer agent. Studies have shown that this compound has potent anticancer activity, and further optimization of its structure could lead to the development of more effective anticancer drugs. Additionally, further research is needed to explore the potential applications of this compound in other areas such as neuroprotection and inflammation. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential applications in various scientific research fields. Its specificity towards CK2 makes it a valuable tool for studying the role of CK2 in various cellular processes, and its potent anticancer activity makes it a promising candidate for further development as an anticancer agent. Further research is needed to explore its potential applications in other areas and to optimize its structure for maximum efficacy.
Méthodes De Synthèse
The synthesis of 4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the reaction of 4-isobutoxybenzoyl chloride with 2-methoxy-5-nitroaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
4-isobutoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12(2)11-25-15-7-4-13(5-8-15)18(21)19-16-10-14(20(22)23)6-9-17(16)24-3/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIZMGVSLYAYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)
![1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole](/img/structure/B5708772.png)

![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)



![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)

![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)

![6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)